A Comprehensive Spectroscopic and Analytical Guide to Methyl 2,5-diphenyloxazole-4-carboxylate
A Comprehensive Spectroscopic and Analytical Guide to Methyl 2,5-diphenyloxazole-4-carboxylate
Introduction
Methyl 2,5-diphenyloxazole-4-carboxylate is a heterocyclic compound of significant interest within medicinal chemistry and materials science. As a member of the oxazole family, it serves as a valuable scaffold in the design of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for its application in drug development and other advanced fields. This technical guide provides an in-depth analysis of the spectroscopic properties of Methyl 2,5-diphenyloxazole-4-carboxylate, offering a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies presented herein are grounded in established analytical practices to ensure scientific rigor and reproducibility.
Molecular Structure and Key Features
A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic data. The structure of Methyl 2,5-diphenyloxazole-4-carboxylate, featuring a central oxazole ring substituted with two phenyl groups and a methyl carboxylate group, is depicted below.
Caption: Molecular structure of Methyl 2,5-diphenyloxazole-4-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2,5-diphenyloxazole-4-carboxylate, both ¹H and ¹³C NMR provide critical structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the methyl protons of the ester group. Based on data from analogous compounds, the expected chemical shifts are detailed below.[1][2][3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.10 - 8.20 | Multiplet | 2H | ortho-Protons of the C2-phenyl ring |
| ~ 7.70 - 7.80 | Multiplet | 2H | ortho-Protons of the C5-phenyl ring |
| ~ 7.40 - 7.60 | Multiplet | 6H | meta- and para-Protons of both phenyl rings |
| ~ 3.95 | Singlet | 3H | Methyl ester (-OCH₃) protons |
Interpretation and Rationale: The protons on the phenyl ring at the C2 position are expected to be deshielded and resonate at a lower field compared to the protons on the C5-phenyl ring due to the electron-withdrawing nature of the oxazole ring nitrogen. The methyl protons of the ester group will appear as a sharp singlet, a characteristic feature of this functional group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. The predicted chemical shifts for the carbon atoms are presented below, based on analyses of similar structures.[1][2]
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 162.5 | Ester Carbonyl Carbon (C=O) |
| ~ 160.0 | Oxazole C2 |
| ~ 157.0 | Oxazole C5 |
| ~ 131.0 | para-Carbon of C2-phenyl ring |
| ~ 130.0 | para-Carbon of C5-phenyl ring |
| ~ 129.0 | ortho- and meta-Carbons of phenyl rings |
| ~ 128.5 | Quaternary carbon of C2-phenyl ring |
| ~ 127.0 | Quaternary carbon of C5-phenyl ring |
| ~ 126.5 | Oxazole C4 |
| ~ 52.0 | Methyl ester (-OCH₃) carbon |
Interpretation and Rationale: The carbons of the oxazole ring (C2, C4, and C5) will resonate in the aromatic region, with C2 and C5 appearing at lower fields due to their direct attachment to heteroatoms. The ester carbonyl carbon is characteristically found at a significantly downfield chemical shift.
Experimental Protocol for NMR Spectroscopy
Caption: A generalized workflow for acquiring NMR spectra.
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Sample Preparation : Dissolve approximately 10-15 mg of Methyl 2,5-diphenyloxazole-4-carboxylate in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.
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Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
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¹H NMR Acquisition : Record the ¹H NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum with proton decoupling to simplify the spectrum to singlets for each unique carbon.
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Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
IR spectroscopy is employed to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Functional Group Assignment | Vibrational Mode |
| ~ 3100 - 3000 | Aromatic C-H | Stretching |
| ~ 2950 | Aliphatic C-H (in -OCH₃) | Stretching |
| ~ 1720 | C=O (Ester) | Stretching |
| ~ 1610 | C=N (Oxazole ring) | Stretching |
| ~ 1500 - 1400 | C=C (Aromatic rings) | Stretching |
| ~ 1250 | C-O (Ester) | Stretching |
Interpretation and Rationale: The IR spectrum will be dominated by a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl stretch of the methyl ester.[4] The presence of the aromatic rings and the oxazole moiety will be confirmed by C=C and C=N stretching vibrations in the 1610-1400 cm⁻¹ region, as well as C-H stretching absorptions above 3000 cm⁻¹.[5][6]
Experimental Protocol for IR Spectroscopy
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Sample Preparation : Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount of the compound in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet by mixing the sample with dry KBr powder and pressing it into a disc.
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Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
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Background Correction : A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.
Expected Molecular Ion Peak: For Methyl 2,5-diphenyloxazole-4-carboxylate (C₁₇H₁₃NO₃), the expected molecular ion peak [M]⁺ would be at an m/z (mass-to-charge ratio) of 279.09. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Predicted Fragmentation Pattern: The fragmentation of the molecular ion is anticipated to proceed through several key pathways, as illustrated below.
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- 2. beilstein-journals.org [beilstein-journals.org]
- 3. 2,5-Diphenyloxazole(92-71-7) 1H NMR [m.chemicalbook.com]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
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